molecular formula C19H13BrN4O3S B11650474 (6Z)-6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650474
M. Wt: 457.3 g/mol
InChI Key: HELPBSDAQHRWCY-PKNBQFBNSA-N
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Description

(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a phenoxymethyl group, and a thiadiazolopyrimidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This precursor is then reacted with various reagents under controlled conditions to form the final compound. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation: Formation of the imino group through condensation reactions with appropriate amines.

    Cyclization: Formation of the thiadiazolopyrimidinone core through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H13BrN4O3S

Molecular Weight

457.3 g/mol

IUPAC Name

5-amino-6-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H13BrN4O3S/c20-12-6-7-15(25)11(8-12)9-14-17(21)24-19(22-18(14)26)28-16(23-24)10-27-13-4-2-1-3-5-13/h1-9H,10,21H2/b11-9+

InChI Key

HELPBSDAQHRWCY-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NN3C(=C(C(=O)N=C3S2)/C=C/4\C=C(C=CC4=O)Br)N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C=C(C=CC4=O)Br)N

Origin of Product

United States

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